1-({1-[(2-Phenylethyl)sulfonyl]piperidin-4-yl}methyl)azepane
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Overview
Description
1-({1-[(2-Phenylethyl)sulfonyl]piperidin-4-yl}methyl)azepane is a complex organic compound that features a piperidine ring and an azepane ring connected through a sulfonyl group and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({1-[(2-Phenylethyl)sulfonyl]piperidin-4-yl}methyl)azepane typically involves multiple steps, starting with the preparation of the piperidine and azepane rings. The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. The azepane ring is similarly prepared through cyclization reactions. The sulfonyl group is introduced via sulfonation reactions, and the phenylethyl group is attached through alkylation reactions. The final step involves coupling the piperidine and azepane rings through the sulfonyl and phenylethyl groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-({1-[(2-Phenylethyl)sulfonyl]piperidin-4-yl}methyl)azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-({1-[(2-Phenylethyl)sulfonyl]piperidin-4-yl}methyl)azepane has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-({1-[(2-Phenylethyl)sulfonyl]piperidin-4-yl}methyl)azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-[(2-Phenylethyl)sulfonyl]piperidine: Similar structure but lacks the azepane ring.
1-[(2-Phenylethyl)sulfonyl]azepane: Similar structure but lacks the piperidine ring.
N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]thiophene-2-carboxamide: Structurally related but contains a thiophene ring instead of an azepane ring.
Uniqueness
1-({1-[(2-Phenylethyl)sulfonyl]piperidin-4-yl}methyl)azepane is unique due to its dual ring structure, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for exploring new therapeutic avenues and chemical reactions.
Properties
IUPAC Name |
5-amino-N-(2,4-dimethoxyphenyl)-1-[[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O6/c1-13-17(27-24(36-13)14-6-9-18(33-3)20(10-14)35-5)12-30-22(25)21(28-29-30)23(31)26-16-8-7-15(32-2)11-19(16)34-4/h6-11H,12,25H2,1-5H3,(H,26,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFLXGVMMVXMKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=C(C=C2)OC)OC)CN3C(=C(N=N3)C(=O)NC4=C(C=C(C=C4)OC)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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